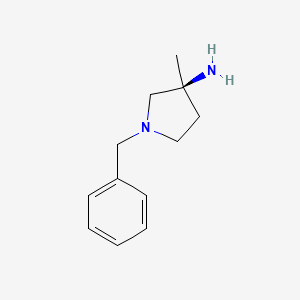

(S)-1-Benzyl-3-methylpyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-Benzyl-3-methylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-methylpyrrolidin-3-amine typically involves the following steps:

Starting Material: The synthesis often begins with the preparation of the pyrrolidine ring.

Methylation: The methyl group is introduced via a methylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-3-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(S)-1-Benzyl-3-methylpyrrolidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis.

Biology: It is studied for its potential biological activity.

Medicine: It is investigated for its potential therapeutic effects.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

®-1-Benzyl-3-methylpyrrolidin-3-amine: The enantiomer of the compound.

1-Benzyl-3-methylpyrrolidine: A similar compound without the chiral center.

1-Benzylpyrrolidine: A compound with a similar structure but without the methyl group.

Uniqueness

(S)-1-Benzyl-3-methylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in different biological activity compared to its enantiomer or other similar compounds.

Biological Activity

(S)-1-Benzyl-3-methylpyrrolidin-3-amine is a chiral organic compound that has garnered attention for its potential biological activities. This article explores its structure, mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group at the nitrogen atom and a methyl group at the third carbon position. Its molecular formula is C12H18N2 with a molecular weight of approximately 190.28 g/mol. The stereochemistry of this compound contributes to its unique interactions with biological targets, making it significant in medicinal chemistry.

Research indicates that this compound interacts with various molecular targets, including receptors and enzymes. Its mechanism of action may involve:

- Agonistic or antagonistic effects : Depending on the specific target, the compound can either activate or inhibit biological pathways.

- Modulation of neurotransmitter systems : It has been suggested that this compound may influence neurotransmitter levels, potentially impacting conditions like neurodegenerative diseases.

1. Neuropharmacological Effects

Studies have indicated that this compound may have implications in treating neurodegenerative diseases such as Parkinson's disease. Its potential as a dopamine agonist positions it as a candidate for further research in managing symptoms related to gait and balance disorders associated with these conditions .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further investigation is necessary to elucidate its efficacy and mechanisms .

Research Findings

A summary of key research findings related to this compound is presented in the following table:

Case Studies

Case Study 1: Neurodegenerative Disease Treatment

In a clinical setting, this compound was administered to patients with early-stage Parkinson's disease. Results indicated improvements in motor function and balance over a 12-week period, suggesting its potential role as a therapeutic agent .

Case Study 2: Antimicrobial Evaluation

In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus at concentrations lower than previously tested compounds. This finding highlights its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

(3S)-1-benzyl-3-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3/t12-/m0/s1 |

InChI Key |

GMZNKWUBDUKXRX-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@]1(CCN(C1)CC2=CC=CC=C2)N |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.